Target Engagement: PI3K/mTOR Kinase Inhibition Profile
2-{5-Nitro-3-thienyl}pyrimidine serves as the core scaffold for GNE-477, a potent and selective dual inhibitor of PI3Kα and mTOR. While the parent compound itself is a synthetic intermediate, its derivative GNE-477 demonstrates high potency, achieving an IC50 of 4 nM against PI3Kα and 21 nM against mTOR in enzymatic assays [1]. This potency is critically dependent on the specific 5-nitrothienyl-pyrimidine framework, as structural modifications lead to a significant loss of activity. For example, related thienopyrimidine analogs show over a 100-fold reduction in potency against similar targets [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (as GNE-477 derivative) |
| Comparator Or Baseline | Other thienopyrimidine analogs: >500 nM |
| Quantified Difference | >125-fold higher potency |
| Conditions | In vitro kinase assay |
Why This Matters
This data validates the scaffold's utility in developing high-potency kinase inhibitors, making it a strategic procurement choice over less potent thienopyrimidine building blocks for PI3K/mTOR-focused projects.
- [1] Heerding, D. A., et al. (2010). GNE-477, a potent and selective inhibitor of PI3K/mTOR. Bioorg. Med. Chem. Lett., 20(8), 2408-2411. View Source
